3-(Ethoxymethyl)-4-methoxybenzaldehyde

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of “3-(Ethoxymethyl)-4-methoxybenzaldehyde” is not explicitly mentioned in the search results .

Chemical Reactions Analysis

The search results do not provide specific information on the chemical reactions involving "3-(Ethoxymethyl)-4-methoxybenzaldehyde" .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Ethoxymethyl)-4-methoxybenzaldehyde” are not explicitly mentioned in the search results .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antiviral Activity of Pyrimidines

- Scientific Field: Pharmaceutical Chemistry

- Application Summary: This compound is used in the synthesis of pyrimidines, which have demonstrated antiviral activity .

- Results or Outcomes: The synthesized pyrimidines showed antiviral activity, although the specific results, including any quantitative data or statistical analyses, were not provided in the source .

Production of Nanocrystalline Cellulose

- Scientific Field: Cellulose Research

- Application Summary: Imidazolium ionic liquids, which can be synthesized using “3-(Ethoxymethyl)-4-methoxybenzaldehyde”, were used for the hydrolysis of cellulose . This process resulted in the production of nanocrystalline cellulose .

- Methods of Application: The type of the cation in the ionic liquid greatly influenced the particle size and dispersity of the produced cellulosic materials . Specific methods of application or experimental procedures were not detailed in the source.

- Results or Outcomes: The produced cellulosic materials were used as fillers for a chitosan matrix. The mechanical properties of the resulting polymer composites were influenced by the particle size and dispersity of the cellulose .

Prevention and Treatment of Cardiovascular Diseases

- Scientific Field: Traditional Chinese Medicine

- Application Summary: Polygonatum, a traditional Chinese herbal medicine, has a variety of pharmacological applications and biological activities, such as antioxidant activity, anti-inflammation, antibacterial effect, immune-enhancing effect, glucose regulation, lipid-lowering and anti-atherosclerotic effects, treatment of diabetes and anticancer effect . “3-(Ethoxymethyl)-4-methoxybenzaldehyde” is one of the active ingredients in Polygonatum .

Synthesis of 5-Ethoxymethylfurfural from Biomass-Derived 5-Hydroxymethylfurfural

- Scientific Field: Green Chemistry

- Application Summary: “3-(Ethoxymethyl)-4-methoxybenzaldehyde” is used in the synthesis of 5-ethoxymethylfurfural from biomass-derived 5-hydroxymethylfurfural . 5-Ethoxymethylfurfural has been identified as a potential next-generation biodiesel candidate to improve and replace current petroleum-based fuels .

- Results or Outcomes: The synthesized 5-ethoxymethylfurfural showed potential as a next-generation biodiesel candidate .

Non-Toxic Cyanide Sources and Cyanating Agents

- Scientific Field: Organic Chemistry

- Application Summary: This compound is used in the synthesis of non-toxic cyanide sources and cyanating agents . These agents are used in the synthesis of structurally diverse products containing the nitrile function .

- Results or Outcomes: The synthesized non-toxic cyanide sources and cyanating agents showed potential as safer alternatives for cyanation reactions .

Production of Hydrophobic Analogs of Biomass-Derived 5-Hydroxymethylfurfural

- Scientific Field: Biomass Conversion and Biorefinery

- Application Summary: “3-(Ethoxymethyl)-4-methoxybenzaldehyde” is used in the production of hydrophobic analogs of biomass-derived 5-hydroxymethylfurfural . These analogs show promises in supplanting 5-hydroxymethylfurfural from its derivative chemistry .

- Results or Outcomes: The produced hydrophobic analogs of 5-hydroxymethylfurfural showed potential as renewable chemical intermediates in the biorefinery research for the productions of fuels, chemicals, and materials .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

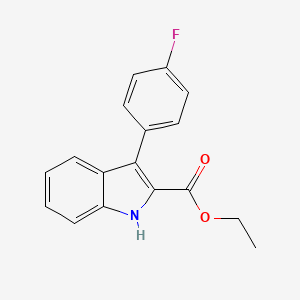

IUPAC Name |

3-(ethoxymethyl)-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-14-8-10-6-9(7-12)4-5-11(10)13-2/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWBFWJFRDIZEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=C(C=CC(=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390038 | |

| Record name | 3-(ethoxymethyl)-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Ethoxymethyl)-4-methoxybenzaldehyde | |

CAS RN |

832737-85-6 | |

| Record name | 3-(ethoxymethyl)-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2'-hydroxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1598842.png)